molecular formula C27H26N4O B4231455 (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone CAS No. 7047-05-4

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B4231455
CAS No.: 7047-05-4
M. Wt: 422.5 g/mol
InChI Key: QMIRDHVDMROKEC-UHFFFAOYSA-N
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Description

“(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone” (CAS: 7047-05-4) is a quinoxaline-based compound with a molecular formula of C27H26N4O and a molecular weight of 422.52 g/mol . Its structure comprises a quinoxaline core substituted with two phenyl groups at positions 2 and 3, and a 4-ethylpiperazine moiety linked via a carbonyl group at position 4. Key physicochemical properties include a density of 1.192 g/cm³, a high boiling point (579.5°C at 760 mmHg), and a flash point of 304.3°C, indicating thermal stability .

Quinoxaline derivatives are widely studied for their antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRDHVDMROKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388084
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7047-05-4
Record name (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2,3-diphenylquinoxaline with 4-ethyl-1-piperazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Quinoxaline vs. Quinoline Cores: The diphenylquinoxaline core in the target compound contrasts with the 7-chloroquinoline moiety in the compound from . Quinoxalines are more rigid and planar, favoring intercalation with DNA or enzyme active sites, while quinolines (e.g., chloroquine derivatives) often target heme detoxification pathways in parasites .
  • Substituent Effects: The 4-ethylpiperazine group in the target compound enhances solubility compared to non-polar cyclohexyl groups (e.g., cyclohexyl(1-indole-3-yl)methanone ). However, hydroxyl or chloroethyl substituents (e.g., CP-506H-(OH)2 ) introduce polarity, reducing logP and improving metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • In contrast, acetamide derivatives (e.g., 4a-h) with polar groups exhibit improved solubility .
  • Thermal Stability: The high boiling point (579.5°C) and flash point (304.3°C) of the target compound surpass those of indole- or quinoline-based analogs, making it suitable for high-temperature synthetic processes .

Biological Activity

(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H24N4OC_{21}H_{24}N_{4}O. The structure comprises a quinoxaline moiety linked to a piperazine ring, which is known for its ability to interact with various biological targets.

Research indicates that quinoxaline derivatives, including the compound , exhibit a range of biological activities through various mechanisms:

  • Inhibition of Pro-Survival Proteins : Quinoxaline derivatives have been shown to perturb pro-survival proteins such as Bcl-xL and Mcl-1, leading to apoptosis in cancer cells. A study demonstrated that combinatorial knockdown of these proteins in HeLa cells resulted in significant apoptosis, suggesting that this compound may similarly induce cell death in cancerous tissues .
  • Antioxidant Activity : Some quinoxaline derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to the compound's therapeutic potential against various diseases.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Apoptosis InductionInduces apoptosis via Bcl-xL and Mcl-1 inhibition
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses

Case Studies

Several studies have highlighted the biological activity of quinoxaline derivatives:

  • Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • Neuroprotective Effects : Another case study investigated the neuroprotective effects of quinoxaline derivatives in models of neurodegenerative diseases. The compound exhibited protective effects against neuronal cell death induced by excitotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with 4-ethylpiperazine using coupling reagents like EDCI/HOBt. Key intermediates (e.g., carboxylic acid derivatives) are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm purity and structural integrity .
  • Experimental Design : Reaction conditions (e.g., solvent, temperature) are optimized to avoid side products. For example, highlights the use of acetonitrile as a solvent for similar piperazine couplings, with yields monitored via TLC or HPLC.

Q. How is crystallographic data for this compound refined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging intensity data and space group determination .
  • Data Interpretation : Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2. demonstrates similar piperazine-containing structures refined to R-factors < 0.03.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use cell lines (e.g., HCT-116 for cytotoxicity) with αMEM medium supplemented with 5% FBS. Compounds are dissolved in DMSO (<1% v/v) and tested at concentrations up to 100 µM. Viability is assessed via MTT assays .

Advanced Research Questions

Q. How can contradictory reports on the compound’s biological activity be resolved?

  • Methodology : Replicate studies under standardized conditions (e.g., identical cell lines, passage numbers, and assay protocols). emphasizes the importance of using authenticated, mycoplasma-free cell lines to minimize variability.
  • Data Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA). If discrepancies persist, investigate metabolic differences (e.g., CYP450 enzyme expression) using POR-overexpressing or null cell models .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models via platforms like CC-DPS, which integrate quantum chemistry and neural networks to predict logP, solubility, and metabolic stability .
  • Case Study : For analogs, calculated logP values of 3.2–4.1, aligning with moderate blood-brain barrier permeability.

Q. How are reaction conditions optimized to improve synthetic yield and scalability?

  • Methodology : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry). suggests NaBH4_4 for selective reductions in similar piperazine derivatives, achieving >80% yield.
  • Data-Driven Approach : Monitor reaction progress via inline FTIR or LC-MS. For scale-up, switch from batch to flow chemistry for exothermic steps.

Q. What advanced techniques validate molecular target engagement?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, ’s quinoxaline analogs showed Kd_d values <10 nM for cyclophilin inhibition.
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis studies on key residues.

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and stability profiles?

  • Methodology : Conduct forced degradation studies under ICH guidelines (e.g., acidic, basic, oxidative, and thermal stress). Compare HPLC profiles with literature data.
  • Case Study : notes instability in DMSO after prolonged storage; fresh stock solutions are critical for reproducibility.

Q. Why do crystallographic studies show varying torsion angles in similar derivatives?

  • Methodology : Analyze packing effects and solvent inclusion using PLATON. highlights SHELX’s robustness in detecting twinning or disorder, which may explain discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone
Reactant of Route 2
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(2,3-Diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.